molecular formula C19H15Cl2N3OS B10933645 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B10933645
M. Wt: 404.3 g/mol
InChI Key: RADXIUZVHIRAEK-UHFFFAOYSA-N
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Description

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinyl group linked to a dichlorophenyl group, which is further connected to a sulfanyl group and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through a condensation reaction between appropriate starting materials under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using reagents like dichlorobenzene and a suitable catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with the intermediate compound.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-AMINO-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLORO-2-METHYLPHENYL)ACETAMIDE
  • 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE

Uniqueness

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-4-2-3-5-16(12)23-18(25)11-26-19-22-7-6-17(24-19)13-8-14(20)10-15(21)9-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

RADXIUZVHIRAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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